molecular formula C17H22ClNO3S B2955035 2-(4-Chlorophenoxy)-2-methyl-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one CAS No. 1351609-98-7

2-(4-Chlorophenoxy)-2-methyl-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one

Cat. No. B2955035
CAS RN: 1351609-98-7
M. Wt: 355.88
InChI Key: ALPDGLORTPEPAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-Chlorophenoxy)-2-methyl-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one” is a potent SHP2 allosteric inhibitor . The non-receptor protein tyrosine phosphatase (PTP) SHP2, encoded by the PTPN11 gene, is a critical regulator in a number of cellular signaling processes and pathways, including the MAPK and the immune-inhibitory programmed cell death PD-L1/PD-1 pathway . Hyperactivation and inactivation of SHP2 are of great therapeutic interest for its association with multiple developmental disorders and cancer-related diseases .

Scientific Research Applications

Antiviral Activity

Research on spirothiazolidinone derivatives, including compounds structurally related to 2-(4-Chlorophenoxy)-2-methyl-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one, has shown promising antiviral activities. For instance, a study by Apaydın et al. (2020) synthesized and evaluated the antiviral activity of a new series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives against influenza A/H3N2 virus and human coronavirus 229E. Several compounds displayed strong inhibitory activities, suggesting the potential of the spirothiazolidinone scaffold in antiviral drug development Çağla Begüm Apaydın, B. Loy, A. Stevaert, L. Naesens, 2020.

Antimicrobial Activity

Spiroheterocyclic compounds, including those structurally similar to the compound of interest, have demonstrated antimicrobial properties. Al-Ahmadi and El-zohry (1995) reported the synthesis of spirothiazolidinones and their antimicrobial testing, revealing potential as antimicrobial agents. This research underscores the chemical versatility and potential of such compounds in developing new antimicrobial treatments A. Al-Ahmadi, M. El-zohry, 1995.

Anticancer and Antidiabetic Activities

The spirothiazolidine scaffold has also been explored for its potential in treating cancer and diabetes. Flefel et al. (2019) synthesized a series of spirothiazolidines and tested their anticancer and antidiabetic activities. Notably, some compounds exhibited significant anticancer activities against human breast and liver carcinoma cell lines, as well as antidiabetic activities, indicating their potential in medical therapy development E. M. Flefel, W. El-Sofany, R. A. Al-Harbi, M. El-Shahat, 2019.

Mechanism of Action

The compound acts as an allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase. It binds to SHP2 in the allosteric binding pocket, affecting cellular signaling processes and pathways .

properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO3S/c1-16(2,22-14-5-3-13(18)4-6-14)15(20)19-9-7-17(8-10-19)21-11-12-23-17/h3-6H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPDGLORTPEPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC2(CC1)OCCS2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenoxy)-2-methyl-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one

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